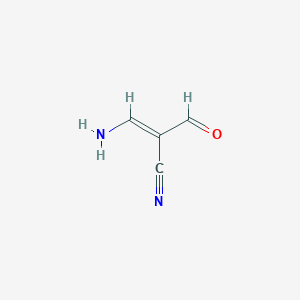

3-Amino-2-cyano-acroleine

CAS No.: 13974-64-6

Cat. No.: VC7793443

Molecular Formula: C4H4N2O

Molecular Weight: 96.089

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13974-64-6 |

|---|---|

| Molecular Formula | C4H4N2O |

| Molecular Weight | 96.089 |

| IUPAC Name | (E)-3-amino-2-formylprop-2-enenitrile |

| Standard InChI | InChI=1S/C4H4N2O/c5-1-4(2-6)3-7/h1,3H,5H2/b4-1+ |

| Standard InChI Key | LOFUZRUXVYHVQW-DAFODLJHSA-N |

| SMILES | C(=C(C=O)C#N)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Amino-2-cyanoacrylamide (PubChem CID: 231663) has the systematic IUPAC name 3-amino-2-cyanoprop-2-enamide . Its molecular structure (Figure 1) consists of:

-

A central acrylamide backbone (CH₂=CH–CONH₂)

-

A cyano (–CN) group at the β-position (C2)

-

An amino (–NH₂) substituent at the α-position (C3)

This arrangement creates a conjugated system with dual electrophilic sites at the acrylamide carbonyl and cyano group, enabling potential nucleophilic additions or cycloadditions.

Spectral and Computational Characterization

The compound’s InChIKey (FRBZBJHKHSVFNK-UHFFFAOYSA-N) facilitates computational modeling of its 3D conformation . Quantum mechanical calculations predict planar geometry due to conjugation across the α,β-unsaturated system. Infrared spectroscopy would likely show stretches for:

-

N–H (amide): ~3300 cm⁻¹

-

C≡N: ~2250 cm⁻¹

-

C=O (amide I): ~1650 cm⁻¹

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for 3-amino-2-cyanoacrylamide are scarce, analogous acrylonitrile derivatives are typically synthesized via:

-

Knoevenagel Condensation: Reaction of cyanoacetamide with aldehydes under basic conditions .

-

Michael Addition: Amine addition to preformed cyanoacrylates followed by hydrolysis .

Reactivity Patterns

The compound’s α,β-unsaturated system predisposes it to:

-

1,4-Conjugate Additions: Thiols or amines attacking the β-carbon, as seen in acrolein-protein adduct formation .

-

Cycloadditions: Potential participation in [3+2] dipolar reactions, similar to azomethine ylide systems .

-

Polymerization: Radical-initiated chain growth at the vinyl group, common in acrylamide monomers.

Physicochemical Properties

The compound’s low molecular weight and polar groups suggest moderate bioavailability, though its electrophilicity may limit cellular uptake due to rapid adduct formation with glutathione or proteins .

Biological and Industrial Applications

Protein Modification Studies

While 3-amino-2-cyanoacrylamide itself hasn’t been studied in biological systems, structural analogs participate in:

-

Acrolein Adduct Formation: Lysine and cysteine residues in proteins react with α,β-unsaturated carbonyls, altering enzyme activity and promoting aggregation . For example, acrolein modifies GAPDH at Cys-150, disrupting glycolysis .

-

Crosslinking Reagents: The acrylamide moiety could serve as a Michael acceptor in bioconjugation, analogous to maleimide chemistry .

Materials Science Applications

The compound’s dual functionality (amide + nitrile) makes it a candidate for:

-

Photoreactive Polymers: Nitrile groups enhance thermal stability in polyacrylamides.

-

Coordination Complexes: The cyano group may act as a ligand for transition metals like Cu(II) or Fe(III).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume